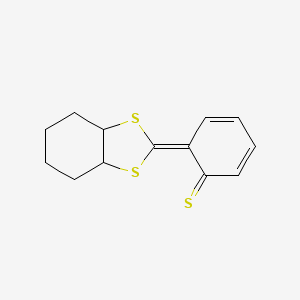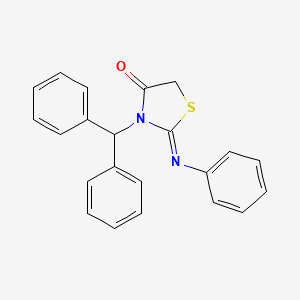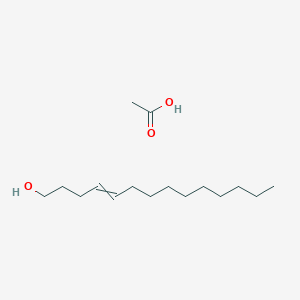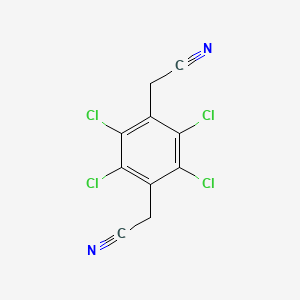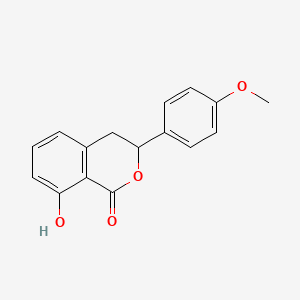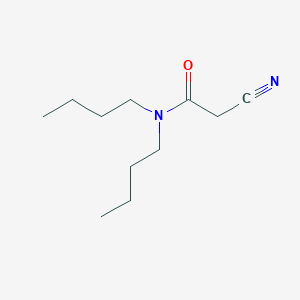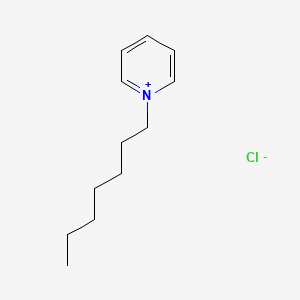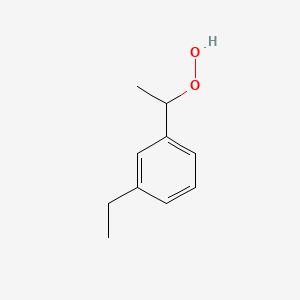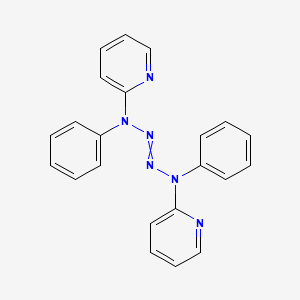![molecular formula C11H14N2O3S B14632893 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one CAS No. 55041-18-4](/img/structure/B14632893.png)
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidin-2-one class. These compounds are known for their diverse applications in various fields, including pharmacology, biology, and organic synthesis. The oxazolidin-2-one nucleus is particularly significant due to its antibacterial properties and its role as a chiral auxiliary in stereoselective transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one typically involves the reaction of urea with ethanolamine under microwave irradiation. This method is efficient and versatile, allowing for the preparation of oxazolidinone derivatives on a gram scale . Another common synthetic route involves the use of palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods
In industrial settings, the production of oxazolidin-2-one compounds, including this compound, often involves large-scale chemical synthesis. The process typically includes the use of catalytic amounts of nitromethane to absorb microwaves and generate hot spots, facilitating the reaction .
Chemical Reactions Analysis
Types of Reactions
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may yield derivatives with additional hydrogen atoms .
Scientific Research Applications
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, oxazolidin-2-one compounds are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of functional proteins . This mechanism is particularly effective against Gram-positive bacteria, making these compounds valuable in the treatment of bacterial infections .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
Properties
CAS No. |
55041-18-4 |
|---|---|
Molecular Formula |
C11H14N2O3S |
Molecular Weight |
254.31 g/mol |
IUPAC Name |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H14N2O3S/c1-17(2,15)12-13-8-10(16-11(13)14)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
QDFPWKCCGICZGI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NN1CC(OC1=O)C2=CC=CC=C2)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


